Asundexian

Description

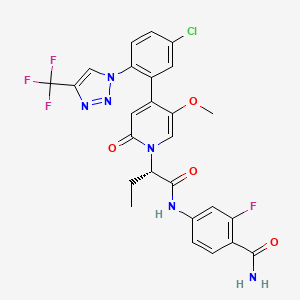

Structure

3D Structure

Properties

IUPAC Name |

4-[[(2S)-2-[4-[5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]phenyl]-5-methoxy-2-oxopyridin-1-yl]butanoyl]amino]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClF4N6O4/c1-3-19(25(40)33-14-5-6-15(24(32)39)18(28)9-14)36-11-21(41-2)17(10-23(36)38)16-8-13(27)4-7-20(16)37-12-22(34-35-37)26(29,30)31/h4-12,19H,3H2,1-2H3,(H2,32,39)(H,33,40)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWIPYBIIRTJMM-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC(=C(C=C1)C(=O)N)F)N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)NC1=CC(=C(C=C1)C(=O)N)F)N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClF4N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2064121-65-7 | |

| Record name | Asundexian [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2064121657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASUNDEXIAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA585UM8DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Asundexian in Thrombosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asundexian (BAY 2433334) is an orally bioavailable, direct, and reversible small molecule inhibitor of activated Factor XI (FXIa).[1][2][3] It represents a novel class of anticoagulants designed to uncouple pathological thrombosis from physiological hemostasis.[3][4] The central hypothesis underpinning its development is that inhibiting the intrinsic coagulation pathway at the level of FXIa can prevent thrombus formation and propagation with a reduced risk of bleeding compared to conventional anticoagulants that target downstream factors like Factor Xa or thrombin.[4][5] This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental designs.

Molecular Target and Selectivity

This compound exerts its antithrombotic effect by binding directly and potently to the active site of FXIa.[2] In preclinical studies, this compound demonstrated high potency and selectivity for human FXIa.[1][3][6]

| Parameter | Value | Species/Matrix | Assay Type | Reference |

| IC50 vs. human FXIa | 1.0 ± 0.17 nM | Buffer | Fluorometric Assay | [1] |

| IC50 vs. human FXIa | 0.92 nM | Not Specified | Not Specified | [6] |

| IC50 vs. human FXIa | 0.14 ± 0.04 µM | Human Plasma | FXIa Activity Assay | [1] |

| IC50 vs. rabbit FXIa | 0.54 ± 0.11 µM | Rabbit Plasma | FXIa Activity Assay | [1] |

| IC50 vs. human plasma kallikrein | 1.23 ± 0.07 µM | Human Plasma | Kallikrein Activity Assay | [1] |

This compound exhibits a favorable selectivity profile with over 1000-fold greater selectivity for FXIa compared to other serine proteases involved in the coagulation cascade, such as Factor VIIa, Factor IXa, Factor Xa, Factor XIIa, thrombin, urokinase, tissue plasminogen activator, and activated protein C.[3][6] This high selectivity is crucial for minimizing off-target effects and contributing to its safety profile.

Signaling Pathway of this compound in Thrombosis

The coagulation cascade is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, both converging on a common pathway that leads to thrombin generation and fibrin (B1330869) clot formation. This compound specifically targets the intrinsic pathway.

Pharmacodynamic Effects on Coagulation Parameters

The inhibitory effect of this compound on FXIa translates to measurable changes in plasma-based coagulation assays.

Activated Partial Thromboplastin Time (aPTT)

This compound produces a concentration-dependent prolongation of the aPTT, an assay sensitive to the integrity of the intrinsic and common coagulation pathways.[1][7]

| Parameter | Value | Species/Matrix | Reference |

| EC150 (1.5-fold aPTT increase) | 0.20 µM | Human Plasma | [3] |

| aPTT Prolongation (10 mg/kg oral) | 1.15-fold increase | Rabbit | [1] |

| aPTT Prolongation (30 mg/kg oral) | 1.45-fold increase | Rabbit | [1] |

| aPTT Prolongation (low dose) | 1.7-fold increase | Rabbit | [1] |

| aPTT Prolongation (high dose) | 2.3-fold increase | Rabbit | [1] |

Thrombin Generation

This compound has been shown to reduce thrombin generation when coagulation is initiated via the contact activation pathway (using ellagic acid) or with low concentrations of tissue factor.[1][7] However, it has no effect on thrombin generation when high concentrations of tissue factor are used, which is consistent with its selective action on the intrinsic pathway.[1]

Experimental Protocols

In Vitro FXIa Inhibition Assay (Fluorometric)

A fluorometric assay is used to determine the potency of this compound against human FXIa in a purified system.

Methodology:

-

Serial dilutions of this compound are prepared.

-

This compound dilutions are incubated with a solution of purified human FXIa in a buffer.

-

A fluorogenic substrate specific for FXIa is added to initiate the reaction.

-

The release of the fluorescent product is measured over time using a fluorometer.

-

The rate of substrate cleavage is calculated, and the percent inhibition by this compound at each concentration is determined.

-

The IC50 value, the concentration of this compound that inhibits 50% of FXIa activity, is calculated using a nonlinear logistic regression model.[1]

Thrombin Generation Assay (TGA)

The TGA measures the total amount of thrombin generated in plasma over time, providing a global assessment of coagulation potential.

Methodology:

-

Platelet-poor plasma is incubated with various concentrations of this compound.

-

Coagulation is initiated by adding a trigger, which can be:

-

Contact activator (e.g., ellagic acid): To assess the intrinsic pathway.

-

Low concentration of tissue factor (e.g., 0.1-1 pM): To assess the contribution of the intrinsic pathway to thrombin amplification.

-

High concentration of tissue factor (e.g., 5 pM): To primarily assess the extrinsic pathway.

-

-

A fluorogenic substrate for thrombin and calcium chloride are added.

-

The fluorescence generated from the cleavage of the substrate is measured over time, creating a "thrombogram".

-

Parameters such as lag time, time to peak, peak thrombin concentration, and endogenous thrombin potential (ETP) are calculated to assess the effect of this compound.[1][7]

In Vivo Thrombosis Model (Ferric Chloride-Induced)

This model is widely used to evaluate the antithrombotic efficacy of compounds in vivo.

Methodology:

-

An animal (e.g., rabbit or mouse) is anesthetized.

-

A carotid artery is surgically exposed.

-

This compound or a vehicle control is administered, typically intravenously or orally.

-

A piece of filter paper saturated with a ferric chloride solution (e.g., 10%) is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes) to induce endothelial injury and initiate thrombosis.[8][9][10]

-

After a set time, the thrombosed arterial segment is excised, and the thrombus is isolated and weighed. Alternatively, blood flow can be monitored with a Doppler probe to determine the time to vessel occlusion.[1][10]

-

The antithrombotic effect of this compound is determined by comparing the thrombus weight or time to occlusion in the treated group versus the control group.[1]

Clinical Evidence

The clinical development of this compound has been guided by the PACIFIC and OCEANIC programs, which have investigated its safety and efficacy in various thromboembolic conditions.[11][12][13][14]

| Trial | Phase | Indication | Comparator | Key Findings | Reference |

| PACIFIC-AF | 2 | Atrial Fibrillation | Apixaban (B1684502) | This compound (20 mg and 50 mg) resulted in lower rates of bleeding compared to apixaban, with near-complete in-vivo FXIa inhibition. | [11][15][16] |

| PACIFIC-AMI | 2 | Acute Myocardial Infarction | Placebo | This compound (10, 20, and 50 mg) on top of antiplatelet therapy was well-tolerated and resulted in dose-dependent, near-complete inhibition of FXIa activity without a significant increase in bleeding. | [12] |

| PACIFIC-STROKE | 2 | Non-cardioembolic Ischemic Stroke | Placebo | This compound (10, 20, and 50 mg) on top of antiplatelet therapy did not show a statistically significant difference in bleeding compared to placebo. | [5][7] |

| OCEANIC-AF | 3 | Atrial Fibrillation | Apixaban | The trial was stopped early due to inferior efficacy of this compound in preventing stroke and systemic embolism compared to apixaban. | [5][17] |

| OCEANIC-STROKE | 3 | Secondary Stroke Prevention | Placebo | This compound 50 mg significantly reduced the risk of ischemic stroke compared to placebo without increasing the risk of major bleeding when added to antiplatelet therapy. | [14][18][19] |

In the PACIFIC-AF trial, the 50 mg dose of this compound resulted in 92% inhibition of FXIa activity at trough concentrations and 94% at peak concentrations.[11][15]

Conclusion

This compound is a potent and selective oral inhibitor of FXIa that targets the intrinsic coagulation pathway. Its mechanism of action is designed to prevent pathological thrombosis with a potentially lower impact on hemostasis, thereby offering a favorable safety profile with respect to bleeding risk. Preclinical and early clinical data demonstrated dose-dependent inhibition of FXIa and antithrombotic efficacy. While the phase 3 OCEANIC-AF trial in atrial fibrillation was stopped for lack of efficacy compared to a direct oral anticoagulant, the positive results of the OCEANIC-STROKE trial in secondary stroke prevention suggest that this compound may have a role in specific patient populations. Further research will continue to define the clinical utility of this novel anticoagulant.

References

- 1. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design and Preclinical Characterization Program toward this compound (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a systematic review of safety, efficacy, and pharmacological insights in thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (BAY 2433334) | FXIa inhibitor | Probechem Biochemicals [probechem.com]

- 7. Impact of this compound on a panel of coagulation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Red blood cells mediate the onset of thrombosis in the ferric chloride murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docwirenews.com [docwirenews.com]

- 12. ahajournals.org [ahajournals.org]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. bayer.com [bayer.com]

- 15. Safety of the oral factor XIa inhibitor this compound compared with apixaban in patients with atrial fibrillation (PACIFIC-AF): a multicentre, randomised, double-blind, double-dummy, dose-finding phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PACIFIC-AF: Low bleeding rates for this compound in atrial fibrillation - Medical Conferences [conferences.medicom-publishers.com]

- 17. This compound inferior to apixaban for stroke prevention in atrial fibrillation [escardio.org]

- 18. Factor XIa Inhibitor this compound Shown to Reduce Ischemic Stroke Risk Without Increasing Major Bleeding - - Practical Neurology [practicalneurology.com]

- 19. Bayer’s this compound hits phase III stroke goal in win for FXIa drugs | BioWorld [bioworld.com]

Asundexian's Target Selectivity Profile: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asundexian (BAY 2433334) is an orally bioavailable, small-molecule inhibitor of activated Factor XI (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1][2] Its mechanism of action is centered on the direct, potent, and reversible inhibition of FXIa's active site.[1][3] This targeted approach is being investigated for its potential to prevent thrombosis with a reduced risk of bleeding compared to conventional anticoagulants that target downstream factors in the common pathway of coagulation.[4] This technical guide provides a comprehensive overview of the target selectivity profile of this compound, detailing its potency against FXIa and its specificity relative to other serine proteases. The experimental methodologies employed to determine these parameters are also described in detail.

Mechanism of Action and Signaling Pathway

This compound selectively targets Factor XIa, a critical enzyme in the intrinsic pathway of blood coagulation. By inhibiting FXIa, this compound effectively attenuates the amplification of the coagulation cascade, a process pivotal in the formation of pathological thrombi. This specific intervention is hypothesized to preserve normal hemostasis, which is primarily driven by the extrinsic pathway, thereby potentially uncoupling the antithrombotic efficacy from the bleeding risk associated with broader-acting anticoagulants.[4]

Target Selectivity Profile

The selectivity of this compound for FXIa over other serine proteases is a cornerstone of its pharmacological profile. Preclinical studies have demonstrated its high potency for human FXIa and a significant selectivity margin against other key enzymes in the coagulation and fibrinolytic systems.

In Vitro Potency and Selectivity Data

The inhibitory activity of this compound against a panel of serine proteases was determined using in vitro fluorometric assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for quantifying potency and selectivity.

| Target Enzyme | IC50 (nM) | Selectivity Fold (vs. FXIa) |

| Factor XIa (Human) | 1.0 ± 0.17 | - |

| Plasma Kallikrein (Human) | 6.7 ± 1.5 | ~7 |

| Thrombin | >1000 | >1000 |

| Factor Xa | >1000 | >1000 |

| Factor IXa | >1000 | >1000 |

| Factor XIIa | >1000 | >1000 |

| Factor VIIa | >1000 | >1000 |

| Urokinase | >1000 | >1000 |

| Tissue Plasminogen Activator (tPA) | >1000 | >1000 |

| Plasmin | >1000 | >1000 |

| Activated Protein C (APC) | >1000 | >1000 |

| Trypsin | >1000 | >1000 |

| Chymotrypsin | >1000 | >1000 |

| Data sourced from Heitmeier et al., 2022.[1] |

Note: For FXIa, the IC50 was determined at substrate concentrations significantly lower than the Michaelis constant (Km), thus the inhibition constant (Ki) is approximately equal to the IC50.[1]

Experimental Protocols

The following sections detail the methodologies used to generate the potency and selectivity data for this compound.

In Vitro Enzyme Inhibition Assays

A fluorometric assay was employed to determine the inhibitory potency of this compound against human FXIa and other serine proteases.[1]

Detailed Protocol:

-

Reagent Preparation:

-

This compound was diluted in dimethyl sulfoxide (B87167) (DMSO) to achieve final assay concentrations ranging from 0 to 50 µM.[1]

-

Human FXIa and other serine proteases were prepared in appropriate buffers.

-

A synthetic peptidic substrate linked to a fluorophore (aminomethylcoumarine, AMC) was used.[1]

-

-

Assay Procedure:

-

This compound (3 µL in DMSO) was added to 50 µL of pooled human plasma or buffer.[1]

-

For plasma assays, a kaolin/cephalin suspension (20 µL) was added to initiate contact activation, followed by a 3-minute incubation at 37°C.[1]

-

The fluorogenic substrate solution (20 µL) was added to start the enzymatic reaction.[1]

-

-

Data Acquisition and Analysis:

-

Fluorescence was measured kinetically for 40 minutes at 37°C using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[1]

-

The rate of reaction was determined from the initial linear portion of the fluorescence curve.

-

IC50 values were calculated by fitting the concentration-response data to a nonlinear logistic regression model.[1]

-

In Vivo Thrombosis and Bleeding Models in Rabbits

The antithrombotic efficacy and bleeding risk of this compound were evaluated in established rabbit models.[1]

Arterial Thrombosis Model (FeCl₂-induced):

-

Animal Preparation: Male New Zealand White rabbits were anesthetized, and the femoral artery and vein were cannulated for blood sampling and drug administration, respectively.[1]

-

Drug Administration: this compound was administered either as an intravenous bolus or orally at various doses.[1]

-

Thrombosis Induction: Thrombosis was induced by applying a filter paper saturated with 13% ferric chloride (FeCl₂) to the exposed carotid artery for 5 minutes.[1]

-

Efficacy Endpoint: After a set period, the arterial segment was excised, and the thrombus was removed and weighed.[1]

Bleeding Assessment:

-

Ear Bleeding Time: This was assessed simultaneously with the thrombosis model to evaluate the effect of this compound on primary hemostasis.[1]

-

Liver Injury Model: In a separate cohort of anesthetized rabbits, a standardized liver injury was induced, and blood loss was quantified to assess the impact of this compound on more severe bleeding.[1]

Conclusion

This compound demonstrates a highly potent and selective inhibition of Factor XIa. The preclinical data reveal a significant selectivity margin against other key serine proteases involved in coagulation and fibrinolysis, with the exception of a modest activity against plasma kallikrein. This high degree of selectivity for FXIa provides a strong rationale for its clinical development as an antithrombotic agent with a potentially improved safety profile concerning bleeding risk. The experimental protocols detailed herein provide a basis for the continued investigation and understanding of this compound and other FXIa inhibitors.

References

- 1. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Preclinical Characterization Program toward this compound (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa | Semantic Scholar [semanticscholar.org]

The Role of Factor XIa in the Coagulation Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Factor XIa (FXIa) is a plasma serine protease that plays a crucial, yet nuanced, role in the amplification phase of the blood coagulation cascade. While historically placed within the intrinsic (contact activation) pathway, contemporary evidence highlights its critical involvement in thrombin generation, particularly through a feedback mechanism initiated by thrombin itself. This positions FXIa as a key driver of thrombus growth and stabilization, with a less pronounced role in primary hemostasis. This distinction has made FXIa a compelling therapeutic target for the development of novel anticoagulants with a potentially wider therapeutic window, aiming to uncouple antithrombotic efficacy from bleeding risk. This guide provides an in-depth examination of FXIa's function, activation, and downstream effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Factor XIa in the Coagulation Milieu

Factor XI (FXI) is a zymogen produced by the liver that circulates in plasma as a homodimer.[1] Its activation to the serine protease Factor XIa (FXIa) is a pivotal step in amplifying the generation of thrombin, the central enzyme of coagulation.[2][3] Unlike factors in the common pathway, congenital deficiency of FXI (Hemophilia C) results in a mild and variable bleeding phenotype, suggesting its role is more critical for pathological thrombosis than for physiological hemostasis.[4][5] This has fueled significant interest in targeting FXIa for anticoagulant therapy, with the goal of preventing thrombosis while preserving hemostatic function.[4][6][7]

Activation of Factor XI

FXI is activated to FXIa via the proteolytic cleavage of the Arg369-Ile370 bond in each subunit of the dimer.[8] This activation can be initiated by two primary mechanisms:

-

Contact Activation Pathway: The classical intrinsic pathway begins with the autoactivation of Factor XII (FXII) on negatively charged surfaces, leading to the formation of Factor XIIa (FXIIa).[9][10] FXIIa then activates FXI to FXIa.[1][10] However, the clinical observation that FXII deficiency is not associated with bleeding disorders suggests this pathway is less critical for in vivo hemostasis.[3][11]

-

Thrombin-Mediated Feedback Activation: A physiologically more significant mechanism is the feedback activation of FXI by thrombin (Factor IIa).[2][3][12] Initial, small amounts of thrombin generated by the extrinsic (tissue factor) pathway can activate FXI.[3][9] This activation is significantly enhanced on the surface of activated platelets, which serve as a crucial cofactor.[13][14] This feedback loop is considered a key driver for amplifying thrombin generation, leading to a robust and stable fibrin (B1330869) clot.[2][15]

Downstream Effects of Factor XIa

Once activated, FXIa contributes to the propagation of the coagulation cascade primarily through the activation of Factor IX (FIX).

-

Activation of Factor IX: The principal substrate of FXIa is Factor IX. FXIa selectively cleaves the Arg145-Ala146 and Arg180-Val181 peptide bonds in FIX to generate the active protease, Factor IXa (FIXa).[1][8] FIXa then forms the tenase complex with its cofactor, Factor VIIIa, on the surface of activated platelets, which in turn activates Factor X (FX) to Factor Xa (FXa), a key component of the prothrombinase complex that generates thrombin.[1][10]

-

Other Substrates and Roles: Beyond FIX activation, FXIa has been shown to have other functions that can influence the overall thrombotic state:

-

FIX-Independent Coagulation: FXIa can promote thrombin generation even in the absence of FIX, suggesting it can act on other substrates.[16][17] Studies indicate FXIa may directly activate Factor V and Factor X.[11][17]

-

Inhibition of Anticoagulation: FXIa can cleave and inactivate Tissue Factor Pathway Inhibitor (TFPI), a primary inhibitor of the extrinsic pathway.[3][11] This action may represent another mechanism by which FXIa promotes coagulation.

-

Anti-Fibrinolytic Effects: By amplifying thrombin generation, FXIa contributes to the activation of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI).[9][18] Activated TAFI protects the fibrin clot from premature degradation, thus enhancing clot stability.[15][18]

-

Quantitative Data on Factor XIa

The following table summarizes key quantitative parameters related to Factor XIa, providing a basis for kinetic modeling and inhibitor development.

| Parameter | Value | Substrate / Inhibitor | Conditions | Reference(s) |

| Plasma Concentration (FXI) | ~5 µg/mL (~30 nM) | - | Human Plasma | [19] |

| Plasma Half-Life (FXI) | ~52 hours | - | Human Plasma | [1] |

| FXI Activation by Thrombin | kcat/Km = 86 min⁻¹ | Factor XI | On activated platelets | [13] |

| FXI Activation by FXIIa | kcat/Km = 21 min⁻¹ | Factor XI | On activated platelets | [13] |

| EC₅₀ (Inhibitor 23) | 7.6 nM | Factor XIa | Enzymatic Assay | [20] |

| EC₅₀ (Inhibitor 24) | 19.1 nM | Factor XIa | Enzymatic Assay | [20] |

| Ki (Leupeptin) | Mixed-type inhibition | Factor IX | ELISA-based assay | [21] |

| Ki (Aprotinin) | Mixed-type inhibition | Factor IX | ELISA-based assay | [21] |

Key Experimental Protocols

Chromogenic Assay for Factor XIa Activity

This assay quantitatively measures the enzymatic activity of FXIa by monitoring its ability to cleave a specific synthetic chromogenic substrate.

Principle: FXIa cleaves a chromogenic substrate (e.g., S-2366 or pyroGlu-Pro-Arg-pNA), releasing a chromophore, typically p-nitroaniline (pNA).[21][22] The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the FXIa activity in the sample.[23][24]

Materials:

-

Purified human FXIa or plasma sample

-

FXIa chromogenic substrate (e.g., S-2366)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)[23]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Methodology:

-

Reagent Preparation: Prepare a stock solution of the FXIa substrate in sterile distilled water. Prepare serial dilutions of the test compound (if screening for inhibitors) in the assay buffer.

-

Assay Setup: In a 96-well plate, add the test compound dilutions or vehicle control. Add assay buffer to a final volume of ~80 µL.

-

Enzyme Addition: Add 10 µL of a pre-diluted solution of human FXIa (final concentration ~1 nM) to all wells except for a no-enzyme control.[23]

-

Incubation: Incubate the plate at 37°C for 15 minutes to allow for any inhibitor to bind to the enzyme.[23]

-

Reaction Initiation: Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration ~0.5 mM).[23]

-

Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-30 minutes.[24]

-

Data Analysis: The rate of substrate hydrolysis (V, change in OD/min) is calculated from the linear portion of the kinetic curve. For inhibitor studies, calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.

Activated Partial Thromboplastin (B12709170) Time (aPTT) Assay

The aPTT is a global coagulation assay that assesses the integrity of the intrinsic and common pathways. It is sensitive to deficiencies in factors XII, XI, IX, and VIII, and is prolonged by FXIa inhibitors.[25][26]

Principle: Platelet-poor plasma is incubated with a contact activator (e.g., ellagic acid, kaolin, silica) and phospholipids (B1166683) (a substitute for platelet surfaces).[27][28] This activates the intrinsic pathway through Factor XII and subsequently Factor XI. The addition of calcium initiates the rest of the coagulation cascade, and the time taken for a fibrin clot to form is measured.[27]

Materials:

-

Citrated platelet-poor human plasma

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl₂) solution (e.g., 25 mM)

-

Test compound (e.g., FXIa inhibitor)

-

Coagulometer

Methodology:

-

Sample Preparation: Prepare serial dilutions of the test compound in a suitable buffer.

-

Pre-warming: Pre-warm the plasma, aPTT reagent, and CaCl₂ solution to 37°C.

-

Incubation: In a coagulometer cuvette, mix 50 µL of plasma with 10 µL of the test compound dilution or vehicle control.[24]

-

Activation: Add 50 µL of the aPTT reagent to the plasma mixture and incubate at 37°C for a specified time (e.g., 3-5 minutes) to allow for contact activation.[24]

-

Clot Initiation: Initiate clotting by adding 50 µL of the pre-warmed CaCl₂ solution. The coagulometer simultaneously starts a timer.

-

Measurement: The coagulometer automatically detects the formation of a fibrin clot and records the clotting time in seconds.

-

Data Analysis: The aPTT is reported in seconds. The effect of an inhibitor is often expressed as the concentration required to double the baseline aPTT.

Signaling Pathways and Workflows

The Intrinsic Coagulation Pathway

Caption: The intrinsic pathway of coagulation, highlighting Factor XIa's role.

Thrombin-Mediated Feedback Activation of Factor XI

Caption: Feedback activation of Factor XI by thrombin on activated platelets.

Experimental Workflow for FXIa Chromogenic Assay

Caption: Workflow for determining FXIa inhibitor potency via a chromogenic assay.

Conclusion

Factor XIa is a key amplification enzyme in the coagulation cascade, positioned at the intersection of the contact activation and thrombin feedback pathways. Its pronounced role in thrombosis compared to its more modest contribution to hemostasis makes it an exceptionally attractive target for a new generation of anticoagulants. A thorough understanding of its activation mechanisms, substrate specificity, and kinetics, as well as robust methodologies for its study, are essential for researchers and drug developers aiming to modulate its activity for therapeutic benefit. The continued exploration of FXIa inhibitors holds the promise of safer anticoagulation, potentially transforming the management of thromboembolic diseases.

References

- 1. Factor XI - Wikipedia [en.wikipedia.org]

- 2. bms.com [bms.com]

- 3. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of factor XIa as a new approach to anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Factor XI Inhibition to Uncouple Thrombosis From Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Factor XI Inhibition to Uncouple Thrombosis From Hemostasis: JACC Review Topic of the Week - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Mechanism Underlying Activation of Factor IX by Factor XIa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Coagulation - Wikipedia [en.wikipedia.org]

- 11. The hemostatic role of factor XI - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Thrombin-mediated feedback activation of factor XI on the activated platelet surface is preferred over contact activation by factor XIIa or factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Feedback activation of factor XI by thrombin in plasma results in additional formation of thrombin that protects fibrin clots from fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Substrates, Cofactors, and Cellular Targets of Coagulation Factor XIa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evidence for factor IX-independent roles for factor XIa in blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thrombin-mediated activation of factor XI results in a thrombin-activatable fibrinolysis inhibitor-dependent inhibition of fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. coachrom.com [coachrom.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. coachrom.com [coachrom.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. atlas-medical.com [atlas-medical.com]

- 26. Activated partial thromboplastin time assay - Clinical Laboratory int. [clinlabint.com]

- 27. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 28. eclinpath.com [eclinpath.com]

Asundexian's Preclinical Profile: A Deep Dive into its Pharmacokinetics and Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asundexian is an orally bioavailable, potent, and selective small-molecule inhibitor of activated Factor XI (FXIa), a key component of the intrinsic pathway of the coagulation cascade. By targeting FXIa, this compound represents a novel approach to anticoagulation, aiming to uncouple antithrombotic efficacy from bleeding risk. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various animal models, offering valuable insights for researchers and drug development professionals in the field of thrombosis and hemostasis.

Mechanism of Action: Targeting the Intrinsic Coagulation Pathway

This compound exerts its anticoagulant effect by directly and reversibly inhibiting the enzymatic activity of FXIa.[1][2] Factor XIa sits (B43327) at a critical juncture in the intrinsic pathway of the coagulation cascade, where it activates Factor IX. Inhibition of FXIa by this compound effectively dampens the amplification of thrombin generation, a central process in the formation of a stable fibrin (B1330869) clot, without significantly impacting the extrinsic pathway, which is crucial for hemostasis.[1][2]

Pharmacokinetics in Animal Models

Pharmacokinetic studies in rats and dogs have demonstrated favorable oral bioavailability of this compound. While specific pharmacokinetic parameters for rabbits are not publicly available, the data from other species provide a valuable reference.

| Parameter | Rat | Dog |

| Clearance (CL) (L/h/kg) | 0.46 | 0.19 |

| Volume of Distribution (Vd) (L/kg) | 0.76 | 1.80 |

| Oral Bioavailability (F) (%) | 60 | 97 |

| Table 1: Pharmacokinetic Parameters of this compound in Rats and Dogs Following Intravenous and Oral Administration. |

Pharmacodynamics in Animal Models

The antithrombotic efficacy and bleeding risk of this compound have been extensively evaluated in rabbit models of thrombosis and hemostasis.

Thrombosis Models

1. Ferric Chloride (FeCl₂)-Induced Thrombosis Model:

In a rabbit model of FeCl₂-induced carotid artery thrombosis, intravenous administration of this compound demonstrated a dose-dependent reduction in thrombus weight.[1]

| Dose (mg/kg, IV) | Thrombus Weight Reduction (%) |

| 0.6 | 25 |

| 2 | 74 |

| 6 | 90 |

| Table 2: Effect of Intravenous this compound on Thrombus Weight in a Rabbit FeCl₂-Induced Venous Thrombosis Model. |

Oral administration of this compound also showed significant antithrombotic effects in this model.[1]

| Dose (mg/kg, PO) | Thrombus Weight Reduction (%) |

| 10 | 30 |

| 30 | 91 |

| Table 3: Effect of Oral this compound on Thrombus Weight in a Rabbit FeCl₂-Induced Arterial Thrombosis Model. |

2. Arteriovenous (AV) Shunt Model:

In a rabbit AV shunt model, intravenous this compound dose-dependently reduced thrombus formation.[1]

| Dose (mg/kg, IV) | Thrombus Weight Reduction (%) |

| 0.3 | ~20 |

| 1 | ~50 |

| 3 | ~80 |

| Table 4: Effect of Intravenous this compound on Thrombus Weight in a Rabbit Arterio-venous Shunt Model. |

Bleeding Models

A key feature of this compound's preclinical profile is its minimal impact on hemostasis. In various rabbit models, this compound, even at doses that showed significant antithrombotic efficacy, did not increase bleeding time or blood loss.

-

Ear Bleeding Time: No significant increase in ear bleeding time was observed with either intravenous or oral administration of this compound in rabbits.[1]

-

Gum Bleeding Time: this compound did not prolong gum bleeding time in rabbit models.[1]

-

Liver Injury Model: In a rabbit liver injury model, this compound did not increase bleeding time or blood loss compared to the control group.[1]

Experimental Protocols

In Vitro Assays

1. Factor XIa Inhibition Assay: The inhibitory activity of this compound against purified human FXIa is determined using a chromogenic or fluorogenic substrate-based assay. The assay measures the rate of substrate cleavage by FXIa in the presence and absence of this compound. The concentration of this compound that produces 50% inhibition of FXIa activity (IC₅₀) is then calculated.[1]

2. Plasma Protein Binding Assay: The extent of this compound binding to plasma proteins is typically determined by equilibrium dialysis. Radiolabeled or non-labeled this compound is incubated with plasma from different species (e.g., human, rat, dog, rabbit) in a dialysis chamber separated by a semi-permeable membrane. The concentration of this compound in the plasma and buffer compartments is measured at equilibrium to calculate the percentage of protein binding.

In Vivo Models

1. Ferric Chloride (FeCl₂)-Induced Thrombosis Model (Rabbit):

-

Animal Model: Male New Zealand White rabbits.

-

Procedure: The carotid artery is surgically exposed. A filter paper saturated with a specific concentration of FeCl₂ solution (e.g., 20%) is applied to the adventitial surface of the artery for a defined period (e.g., 10 minutes) to induce endothelial injury and subsequent thrombus formation.

-

Endpoint: After a set duration, the thrombosed arterial segment is excised, and the wet weight of the thrombus is measured.

2. Arteriovenous (AV) Shunt Model (Rabbit):

-

Animal Model: Male New Zealand White rabbits.

-

Procedure: An extracorporeal shunt is created by connecting the carotid artery to the jugular vein using polyethylene (B3416737) tubing containing a thrombogenic surface (e.g., a silk thread). Blood flows through the shunt for a specified time (e.g., 15-40 minutes).

-

Endpoint: The shunt is removed, and the thrombus formed on the silk thread is weighed.

3. Bleeding Models (Rabbit):

-

Ear Bleeding Time: A standardized incision is made on the marginal ear vein. The time until bleeding stops is recorded.

-

Gum Bleeding Time: A standardized incision is made in the gum mucosa, and the duration of bleeding is measured.

-

Liver Injury Model: A standardized laceration is made on a liver lobe, and the bleeding time and total blood loss are quantified.

Conclusion

The preclinical data from animal models strongly support the pharmacological profile of this compound as a potent antithrombotic agent with a favorable safety profile. Its selective inhibition of FXIa leads to a significant reduction in thrombus formation in both arterial and venous thrombosis models without a concomitant increase in bleeding risk. These findings have paved the way for the clinical development of this compound as a potential new therapeutic option for the prevention and treatment of thrombotic disorders. Further research will continue to delineate its clinical utility and long-term safety in various patient populations.

References

- 1. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Preclinical Characterization Program toward this compound (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Asundexian: A Comprehensive Technical Guide to Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bioavailability and metabolism of asundexian, a novel oral, direct inhibitor of Factor XIa. The information is compiled from key clinical and preclinical studies, offering a detailed resource for professionals in the field of drug development and pharmacology.

Bioavailability

This compound exhibits high oral bioavailability, a critical attribute for a once-daily oral anticoagulant. Studies in healthy male volunteers have demonstrated that this compound is almost completely absorbed after oral administration.

1.1. Absolute Bioavailability

A study involving the oral administration of a 25 mg amorphous solid dispersion (ASD) immediate-release (IR) tablet and an intravenous infusion of 50 µg of [13C7,15N]-labeled this compound determined the absolute bioavailability to be approximately 104%.[1][2][3] This near-complete bioavailability suggests that first-pass metabolism in the gut and liver does not significantly limit the systemic exposure of this compound.[2][3][4]

1.2. Effects of Formulation, Food, and Gastric pH

The pharmacokinetic profile of this compound is not meaningfully affected by different tablet formulations, the presence of food, or alterations in gastric pH, underscoring its robust absorption characteristics.

-

Formulation: The relative bioavailability of different amorphous solid dispersion (ASD) immediate-release (IR) tablet formulations (25 mg and 50 mg) was found to be comparable, with area under the curve (AUC) and maximum concentration (Cmax) ratios falling within the standard bioequivalence range of 80.0%–125.0%.[1]

-

Food Effect: The administration of this compound with a high-fat, high-calorie meal had a minimal impact on its overall exposure.[1][2][3] While a slight reduction in the rate of absorption was observed, the overall bioavailability remained largely unchanged.[1][2][3]

-

Gastric pH: Co-administration with the proton pump inhibitor omeprazole (B731) had no effect on this compound's pharmacokinetics.[1][2][3] A slight reduction in AUC and Cmax was observed with an antacid, but this was not considered clinically relevant.[1][2][3]

Table 1: Summary of this compound Bioavailability Data

| Parameter | Condition | Value | Reference |

| Absolute Bioavailability (F) | 25 mg ASD IR tablet (fasted) vs. 50 µg IV | ~104% | [1][2][3] |

| Relative Bioavailability (AUC/D ratio) | 25 mg ASD IR vs. 50 mg IR (fasted) | 94.3% | [1] |

| Relative Bioavailability (Cmax/D ratio) | 25 mg ASD IR vs. 50 mg IR (fasted) | 95.5% | [1] |

| Relative Bioavailability (AUC/D ratio) | 50 mg ASD IR vs. 25 mg ASD IR (fasted) | 95.1% | [1] |

| Relative Bioavailability (Cmax/D ratio) | 50 mg ASD IR vs. 25 mg ASD IR (fasted) | 88.7% | [1] |

| Food Effect (AUC ratio) | 25 mg ASD IR (fed vs. fasted) | 91.1% | [1] |

| Food Effect (Cmax ratio) | 25 mg ASD IR (fed vs. fasted) | 78.3% | [1] |

| Food Effect (AUC ratio) | 50 mg ASD IR (fed vs. fasted) | 96.9% | [1] |

| Food Effect (Cmax ratio) | 50 mg ASD IR (fed vs. fasted) | 95.1% | [1] |

| Gastric pH Effect (AUC ratio) | with Omeprazole | No effect | [1] |

| Gastric pH Effect (AUC ratio) | with Antacid | 89.9% | [1] |

| Gastric pH Effect (Cmax ratio) | with Antacid | 83.7% | [1] |

Metabolism

The metabolism of this compound has been extensively characterized through in vitro and in vivo studies, including a human mass-balance study. The primary metabolic pathways involve hydrolysis and, to a lesser extent, oxidation.

2.1. Metabolic Pathways

In humans, the predominant clearance pathways are amide hydrolysis and excretion of the unchanged drug.[4][5] Oxidative biotransformation represents a minor pathway.[4][5] The main metabolic routes are:

-

Amide Hydrolysis: This is the major metabolic pathway, leading to the formation of metabolite M1. This pathway accounts for approximately 47% of the clearance.[4][5]

-

Oxidative Metabolism: A smaller portion of this compound undergoes oxidative biotransformation, contributing to about 13% of its clearance.[4][5] Cytochrome P450 3A4 (CYP3A4) is one of the enzymes involved in this pathway.[6][7]

-

Excretion of Unchanged Drug: A significant fraction of the administered dose, approximately 37%, is excreted as unmetabolized this compound.[4][5]

2.2. Major Metabolites

In human plasma, this compound is the most abundant circulating component, accounting for 61.0% of the total drug-related area under the plasma concentration-time curve (AUC).[4][5] The major metabolite is M10, which is formed via amide hydrolysis to M1 followed by N-acetylation.[4][5] M10 constitutes 16.4% of the total drug-related AUC in plasma.[4][5]

Table 2: Relative Abundance of this compound and its Major Metabolite in Human Plasma

| Component | % of Total Drug-Related AUC | Reference |

| This compound (Parent Drug) | 61.0% | [4][5] |

| Metabolite M10 | 16.4% | [4][5] |

2.3. Excretion

A human mass-balance study with radiolabeled [14C]this compound revealed that the majority of the administered radioactivity is excreted in the feces.[4][5]

-

Fecal Excretion: Approximately 80.3% of the radioactive dose was recovered in the feces.[4][5]

-

Renal Excretion: A smaller portion, around 20.3%, was excreted in the urine.[4]

The overall recovery of radioactivity was 101%, indicating that the excretion pathways have been well-characterized.[4][5]

Table 3: Excretion of this compound and its Metabolites in Humans

| Excretion Route | % of Administered Dose | Reference |

| Feces | 80.3% | [4][5] |

| Urine | 20.3% | [4] |

| Total Recovery | 101% | [4][5] |

Experimental Protocols

3.1. Human Mass-Balance Study

-

Study Design: A single-center, open-label, non-randomized study was conducted in six healthy male volunteers.[4][5]

-

Dosing: Participants received a single oral dose of 25 mg of this compound containing approximately 3.7 MBq of [14C]this compound.[4][5]

-

Sample Collection: Blood, urine, and feces were collected for up to 14 days post-dose to determine mass balance, excretion patterns, and metabolite profiles.[4][5]

-

Bioanalysis: Concentrations of this compound and its metabolites in plasma and excreta were determined using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) and radiometric detection.[4][8]

3.2. Absolute Bioavailability Study

-

Study Design: This study was conducted in healthy male participants under fasted conditions.[1]

-

Dosing: Participants received a 25 mg oral ASD IR tablet of this compound followed two hours later by a 50 µg intravenous infusion of [13C7,15N]-labeled this compound.[1]

-

Pharmacokinetic Analysis: Plasma samples were collected over time, and the concentrations of both oral and intravenous this compound were measured to calculate the absolute bioavailability (F) as the ratio of the dose-normalized AUC from oral administration to the dose-normalized AUC from intravenous administration.[1]

Visualizations

References

- 1. Effects of Tablet Formulation, Food, or Gastric pH on the Bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. scispace.com [scispace.com]

- 4. Metabolism and Disposition of the Novel Oral Factor XIa Inhibitor this compound in Rats and in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism and Disposition of the Novel Oral Factor XIa Inhibitor this compound in Rats and in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, pharmacodynamics, and safety of this compound in healthy Chinese and Japanese volunteers, and comparison with Caucasian data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of this compound with combined CYP3A and P-gp inhibitors and an inducer: Target in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of this compound and its metabolite M-10 in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Asundexian in Hemostasis: A Technical Guide to a Novel Anticoagulant

An In-depth Examination of the Factor XIa Inhibitor Asundexian, its Mechanism of Action, and its Impact on the Coagulation Cascade with a Focus on Hemostasis Preservation.

Introduction

This compound is an oral, direct, and highly selective small-molecule inhibitor of activated Factor XI (FXIa).[1] Developed by Bayer AG, it represents a novel class of anticoagulants designed to uncouple the process of pathological thrombosis from physiological hemostasis.[2][3] Traditional anticoagulants, while effective, carry an inherent risk of bleeding complications due to their broad activity on the coagulation cascade.[2] this compound's targeted approach on the intrinsic pathway of coagulation, specifically FXIa, offers the potential for effective antithrombotic therapy with a reduced bleeding risk.[1][4] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its mechanism, the experimental protocols used for its characterization, and a summary of key preclinical and clinical data.

Mechanism of Action: Targeting the Intrinsic Pathway

This compound exerts its anticoagulant effect by directly and reversibly inhibiting the enzymatic activity of FXIa.[5] FXIa is a critical serine protease in the intrinsic pathway of the coagulation cascade.[2] The intrinsic pathway is primarily involved in the amplification of thrombin generation, leading to the formation of a stable fibrin (B1330869) clot, a key component of a thrombus.[6] By inhibiting FXIa, this compound effectively dampens this amplification loop.[6]

A key aspect of this compound's mechanism is its minimal interference with the extrinsic pathway, which is initiated by tissue factor at the site of vascular injury and is crucial for hemostasis.[1] This selective inhibition of the intrinsic pathway is the basis for the hypothesis that this compound can prevent pathological thrombosis while preserving the body's ability to form clots in response to injury, thereby reducing the risk of bleeding.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical and In Vitro Pharmacodynamics of this compound

| Parameter | Species/Matrix | Value | Reference |

| FXIa Inhibition (IC50) | Human | 3.0 nM | [5] |

| aPTT Prolongation (EC150) | Human Plasma | 0.61 µM | [7] |

| Selectivity vs. Thrombin | - | >10,000-fold | [5] |

| Selectivity vs. Factor Xa | - | >3,300-fold | [5] |

Table 2: Summary of Bleeding Events in Phase II Clinical Trials

| Trial | Treatment Arms | ISTH Major or CRNM Bleeding Rate | Hazard Ratio (95% CI) vs. Comparator | Reference |

| PACIFIC-AF | This compound 20 mg | 1.2% | 0.50 (0.14–1.68) vs. Apixaban | [8][9] |

| This compound 50 mg | 0.4% | 0.16 (0.01–0.99) vs. Apixaban | [8][9] | |

| Apixaban | 2.4% | - | [8][9] | |

| PACIFIC-AMI | This compound (all doses) | 6.8% | 0.98 (0.64-1.50) vs. Placebo | [10] |

| Placebo | 6.9% | - | [10] | |

| PACIFIC-STROKE | This compound 50 mg | 4.1% | 1.05 (0.61-1.81) vs. Placebo | [11] |

| Placebo | 3.9% | - | [11] |

Table 3: Efficacy Outcomes in Phase II and III Clinical Trials

| Trial | Indication | Primary Efficacy Outcome | This compound Outcome | Comparator Outcome | Key Finding | Reference |

| PACIFIC-AF | Atrial Fibrillation | Stroke or Systemic Embolism | 0.5% (pooled doses) | 0% | Exploratory analysis, not powered for efficacy | [8] |

| PACIFIC-STROKE | Non-cardioembolic Ischemic Stroke | Recurrent Ischemic Stroke | 5.5% | 6.5% | Non-significant reduction | [11] |

| OCEANIC-AF | Atrial Fibrillation | Stroke or Systemic Embolism | 1.3% | 0.4% | Inferior to apixaban, trial stopped early | [12][13] |

| OCEANIC-STROKE | Secondary Stroke Prevention | Ischemic Stroke | Statistically significant reduction | - | Met primary efficacy endpoint |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of novel anticoagulants. Below are protocols for key assays used in the characterization of this compound.

Factor XIa (FXIa) Inhibition Assay (Chromogenic)

This assay directly measures the inhibitory activity of this compound on purified human FXIa.

1. Reagents and Materials:

-

Purified human FXIa

-

Chromogenic FXIa substrate (e.g., S-2366)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4

-

This compound stock solution in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

2. Protocol:

-

Prepare serial dilutions of this compound in assay buffer from the DMSO stock. The final DMSO concentration should be kept below 1%.

-

To a 96-well microplate, add 10 µL of each this compound dilution. Include a vehicle control (assay buffer with DMSO) and a no-enzyme control.

-

Add 70 µL of assay buffer to all wells.

-

Add 10 µL of a pre-diluted solution of human FXIa (final concentration ~1 nM) to all wells except the no-enzyme control.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration ~0.5 mM).

-

Immediately measure the change in absorbance at 405 nm in kinetic mode for 10-15 minutes at 37°C.

3. Data Analysis:

-

Calculate the rate of reaction (V) for each this compound concentration from the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways and is prolonged by FXIa inhibitors.

1. Reagents and Materials:

-

Citrated human plasma (platelet-poor)

-

aPTT reagent (e.g., C.K. Prest, Diagnostica Stago) containing a contact activator (e.g., silica) and phospholipids (B1166683)

-

0.025 M Calcium Chloride (CaCl2) solution

-

This compound-spiked plasma samples at various concentrations

-

Automated coagulometer

2. Protocol:

-

Pre-warm plasma samples, aPTT reagent, and CaCl2 solution to 37°C.

-

Pipette 50 µL of the plasma sample (control or this compound-spiked) into a coagulometer cuvette.

-

Add 50 µL of the aPTT reagent to the plasma and incubate for a specified time (e.g., 3 minutes) at 37°C.

-

Initiate clotting by adding 50 µL of the pre-warmed CaCl2 solution.

-

The coagulometer automatically detects the formation of a fibrin clot and records the clotting time in seconds.

3. Data Analysis:

-

Record the aPTT clotting time for each this compound concentration.

-

Plot the aPTT (in seconds) against the this compound concentration to determine the dose-response relationship.

-

The concentration of this compound required to produce a 1.5-fold increase in the baseline aPTT can be reported as the EC150.[7]

Thrombin Generation Assay (TGA)

The TGA provides a global assessment of coagulation by measuring the total amount of thrombin generated over time in a plasma sample.

1. Reagents and Materials:

-

Citrated human plasma (platelet-poor)

-

Tissue factor (TF) and phospholipid reagent (e.g., PPP-Reagent LOW, Thrombinoscope BV)

-

Fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)

-

Thrombin calibrator

-

Fluorescence microplate reader with dedicated software (e.g., Thrombinoscope)

2. Protocol (Calibrated Automated Thrombogram - CAT):

-

Pipette 80 µL of plasma into a 96-well plate.

-

Add 20 µL of the TF/phospholipid reagent to initiate coagulation. For calibration wells, a thrombin calibrator is used instead.

-

After a short incubation, add 20 µL of the fluorogenic substrate and CaCl2 solution to start the reaction.

-

The fluorescence generated by the cleavage of the substrate by thrombin is monitored over time.

3. Data Analysis:

-

The software calculates the first derivative of the fluorescence signal, which is then converted into a thrombin generation curve using the thrombin calibrator.

-

Key parameters are derived from the curve, including:

-

Lag Time: Time to the start of thrombin generation.

-

Endogenous Thrombin Potential (ETP): The total amount of thrombin generated (area under the curve).

-

Peak Thrombin: The maximum concentration of thrombin reached.

-

Time to Peak: The time to reach the peak thrombin concentration.

-

This compound, by inhibiting FXIa, is expected to prolong the lag time and reduce the ETP and peak thrombin, particularly when coagulation is initiated with low concentrations of tissue factor, where the intrinsic pathway plays a more significant role.[5]

Conclusion

This compound is a promising novel anticoagulant that selectively targets Factor XIa, offering a potential paradigm shift in antithrombotic therapy. Its mechanism of action, focused on the intrinsic pathway of coagulation, is designed to prevent pathological thrombosis while preserving hemostasis, thereby aiming for a better safety profile with a lower risk of bleeding compared to conventional anticoagulants.[3][11] While early clinical trials have shown a favorable bleeding profile, the OCEANIC-AF trial highlighted challenges in achieving superior efficacy in high-risk patient populations.[13] However, the positive results from the OCEANIC-STROKE trial for secondary stroke prevention underscore its potential in specific indications. Ongoing research and future clinical trials will be crucial in further defining the clinical role of this compound and the broader class of Factor XIa inhibitors in the management of thromboembolic diseases. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for the scientific community engaged in the research and development of the next generation of anticoagulants.

References

- 1. Thrombin generation assay (CAT) [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. coachrom.com [coachrom.com]

- 4. Calibrated Automated Thrombinography (CAT), a Tool to Identify Patients at Risk of Bleeding during Anticoagulant Therapy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Novel Forms of Coagulation Factor XIa: INDEPENDENCE OF FACTOR XIa SUBUNITS IN FACTOR IX ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Towards a standardization of thrombin generation assessment: The influence of tissue factor, platelets and phospholipids concentration on the normal values of Thrombogram-Thrombinoscope assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. coachrom.com [coachrom.com]

- 9. brd.nci.nih.gov [brd.nci.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. scispace.com [scispace.com]

- 12. Calibrated automated thrombogram - Wikipedia [en.wikipedia.org]

- 13. diagnolab.com.na [diagnolab.com.na]

Methodological & Application

Application Notes and Protocols for In Vitro Coagulation Assays of Asundexian

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asundexian is an orally bioavailable, small-molecule inhibitor of activated Factor XI (FXIa), a key component of the intrinsic pathway of the coagulation cascade.[1][2][3] By targeting FXIa, this compound selectively inhibits the amplification of thrombin generation involved in thrombosis while having a minimal impact on the extrinsic pathway, which is crucial for hemostasis.[2][4] This mechanism suggests a potentially favorable safety profile with a lower risk of bleeding compared to traditional anticoagulants.[3][5] These application notes provide detailed protocols for common in vitro coagulation assays to assess the pharmacodynamic effects of this compound.

Coagulation Cascade and this compound's Mechanism of Action

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. This compound specifically inhibits FXIa, a critical enzyme in the intrinsic pathway.

Quantitative Data Summary

The following tables summarize the in vitro effects of this compound on various coagulation parameters.

Table 1: Effect of this compound on Clotting Times

| Assay | Reagent/Activator | Analyte | Effect of this compound | Reference(s) |

| Activated Partial Thromboplastin (B12709170) Time (aPTT) | Kaolin, Ellagic Acid, Silica | Clotting Time (s) | Concentration-dependent prolongation | [6][7][8] |

| Prothrombin Time (PT) | Recombinant Human Thromboplastin | Clotting Time (s) | Insensitive, no significant prolongation | [6][8] |

Table 2: this compound's Impact on Thrombin Generation

| Trigger | Parameter | Effect of this compound | Reference(s) |

| Contact Activation (e.g., Ellagic Acid) | Thrombin Generation | Reduced | [4][9][10] |

| Low Concentrations of Tissue Factor | Thrombin Generation | Reduced | [4][9][10] |

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[11]

Principle: Platelet-poor plasma is incubated with a contact activator (e.g., kaolin, ellagic acid) and phospholipids (B1166683) to activate the contact-dependent factors. The clotting time is measured after the addition of calcium.[12] this compound, by inhibiting FXIa, is expected to prolong the aPTT.[4][8]

Workflow Diagram:

Protocol:

-

Plasma Preparation:

-

Collect whole blood in a tube containing 3.2% sodium citrate (B86180) (9 parts blood to 1 part citrate).[13]

-

Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[14]

-

Carefully aspirate the plasma, avoiding the buffy coat.

-

-

Assay Procedure (Manual Method):

-

Pre-warm all reagents and samples to 37°C.[14]

-

In a test tube, pipette 50 µL of PPP (spiked with varying concentrations of this compound or vehicle control).

-

Incubate the mixture for 3 minutes at 37°C.[14]

-

Add 25 µL of 0.025 M CaCl2 solution and simultaneously start a stopwatch.[8][14]

-

Record the time in seconds for a visible clot to form.

-

-

Automated Method:

Prothrombin Time (PT) Assay

The PT assay assesses the extrinsic and common pathways of coagulation.[13]

Principle: Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to platelet-poor plasma, and the time to clot formation is measured.[13] this compound is not expected to significantly affect the PT.[6][8]

Protocol:

-

Plasma Preparation:

-

Prepare PPP as described in the aPTT protocol.

-

-

Assay Procedure (Automated Method):

Thrombin Generation Assay (TGA)

The TGA provides a global assessment of the coagulation system by measuring the amount of thrombin generated over time.[16]

Principle: Coagulation is initiated in plasma by adding a trigger (e.g., tissue factor, ellagic acid). Thrombin generation is monitored in real-time using a fluorogenic substrate for thrombin.[17] this compound is expected to reduce thrombin generation, particularly when triggered by a contact activator or low levels of tissue factor.[4][9][10]

Workflow Diagram:

Protocol:

-

Plasma Preparation:

-

Prepare PPP as described in the aPTT protocol.

-

-

Assay Procedure (Calibrated Automated Thrombogram - CAT):

-

Use a commercial TGA kit (e.g., from Diagnostica Stago or Thrombinoscope BV).[18][19]

-

In a 96-well plate, add PPP spiked with various concentrations of this compound.

-

Add the trigger reagent (e.g., PPP Reagent Low containing 1 pM tissue factor, or an ellagic acid-based trigger).[18]

-

Initiate the reaction by adding the fluorescent substrate and calcium chloride solution (FluCa-kit).[19]

-

Place the plate in a fluorometer pre-heated to 37°C and measure the fluorescence intensity over time.

-

Use the manufacturer's software to calculate key parameters such as Lag Time, Endogenous Thrombin Potential (ETP), and Peak Thrombin.

-

Thromboelastography (TEG)

TEG is a viscoelastic method that provides a global assessment of hemostasis, from clot formation to fibrinolysis.[20][21][22][23]

Principle: A pin is suspended in a cup of whole blood that is oscillating. As the blood clots, the fibrin strands couple the motion of the cup to the pin, and the resulting torque is recorded over time.[22]

Protocol:

-

Sample Collection:

-

Collect whole blood in a tube containing 3.2% sodium citrate.[20]

-

-

Assay Procedure (using TEG® analyzer):

-

Spike the citrated whole blood with the desired concentrations of this compound or vehicle.

-

The assay is typically performed using an intrinsically-triggered assay (e.g., kaolin-activated) to assess the pathway affected by this compound.[9]

-

Pipette the blood sample into the TEG cup.

-

Follow the instrument's instructions to initiate the analysis.

-

The instrument will generate a tracing and calculate parameters such as:

-

R time (Reaction time): Time to initial fibrin formation.[21] this compound is expected to prolong the R time.

-

K time and α-angle: Clot formation time and rate of clot formation.[21]

-

MA (Maximum Amplitude): Maximum clot strength, reflecting platelet function and fibrinogen concentration.[21]

-

LY30: Percentage of clot lysis 30 minutes after MA, indicating fibrinolysis.[21]

-

-

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound: an oral small molecule factor XIa inhibitor for the treatment of thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a systematic review of safety, efficacy, and pharmacological insights in thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors this compound and Milvexian in Routine Coagulation Assays | Scilit [scilit.com]

- 8. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. eclinpath.com [eclinpath.com]

- 12. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 13. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 14. atlas-medical.com [atlas-medical.com]

- 15. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors this compound and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thrombin generation test based on a 96-channel pipettor for evaluation of FXIa procoagulant activity in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. haemoscan.com [haemoscan.com]

- 18. Impact of this compound on a panel of coagulation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. Thromboelastography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. litfl.com [litfl.com]

- 22. Thromboelastography aka The TEG — Taming the SRU [tamingthesru.com]

- 23. Thromboelastography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Asundexian in a Rabbit Model of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asundexian (BAY 2433334) is an orally bioavailable, small-molecule inhibitor of activated Factor XI (FXIa), a key component of the intrinsic coagulation pathway.[1][2] By selectively targeting FXIa, this compound aims to provide effective antithrombotic therapy with a reduced risk of bleeding compared to traditional anticoagulants that target the common pathway of coagulation.[1][3] Preclinical evaluation of novel antithrombotic agents like this compound relies on robust animal models of thrombosis. The rabbit is a frequently used species for these studies due to its physiological similarities to humans in the context of hemostasis and thrombosis.[1]

These application notes provide detailed protocols for utilizing this compound in established rabbit models of arterial and venous thrombosis, including the ferric chloride (FeCl₂)-induced thrombosis model and the arteriovenous (AV) shunt model. This document also includes quantitative data on the efficacy of this compound in these models and standardized protocols for assessing bleeding risk.

Mechanism of Action: this compound in the Coagulation Cascade

This compound exerts its anticoagulant effect by directly inhibiting the enzymatic activity of Factor XIa. This prevents the activation of Factor IX to Factor IXa, a critical step in the intrinsic pathway of the coagulation cascade. By blocking this step, this compound effectively reduces thrombin generation and subsequent fibrin (B1330869) clot formation.

Caption: Mechanism of action of this compound in the coagulation cascade.

Data Presentation: Efficacy of this compound in Rabbit Thrombosis Models

The antithrombotic efficacy of this compound has been quantified in various rabbit models. The following tables summarize the dose-dependent effects of intravenous and oral this compound on thrombus weight.

Table 1: Effect of Intravenous this compound on Thrombus Weight in Rabbit Arterial Thrombosis Model (FeCl₂-induced)[1]

| This compound Dose (mg/kg) | Mean Thrombus Weight (mg ± SEM) | % Reduction vs. Control |

| Control (Vehicle) | 18.7 ± 1.1 | - |

| 0.6 | 14.0 ± 1.8 | 25% |

| 20 | 2.2 ± 0.6 | 88% |

Table 2: Effect of Intravenous this compound on Thrombus Weight in Rabbit Venous Thrombosis Model (FeCl₂-induced)[1]

| This compound Dose (mg/kg) | Mean Thrombus Weight (mg ± SEM) | % Reduction vs. Control |

| Control (Vehicle) | 6.1 ± 1.6 | - |

| 0.6 | 4.5 ± 1.2 | 25% |

| 2 | 1.6 ± 0.5 | 74% |

| 6 | 0.6 ± 0.6 | 90% |

Table 3: Effect of Oral this compound on Thrombus Weight in Rabbit Arterial Thrombosis Model (FeCl₂-induced)[4]

| This compound Dose (mg/kg) | % Reduction in Thrombus Weight |

| 10 | 30% |

| 30 | 91% |

Table 4: Effect of Intravenous this compound on Bleeding Time in Rabbits[1]

| This compound Dose (mg/kg) | Bleeding Time Prolongation |

| Up to 20 (arterial model) | No increase |

| Up to 6 (venous model) | No increase |

Experimental Protocols

The following are detailed protocols for inducing thrombosis and assessing the effects of this compound in rabbits. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Experimental Workflow: Rabbit Thrombosis Models

Caption: General experimental workflow for rabbit thrombosis models.

Protocol 1: Ferric Chloride (FeCl₂)-Induced Arterial/Venous Thrombosis

This model uses a chemical oxidant to induce endothelial injury, leading to thrombus formation.

Materials:

-

New Zealand White rabbits (2.5-3.0 kg)

-

Anesthetic agents (e.g., ketamine, xylazine)

-

Surgical instruments for dissection

-

Ferric chloride (FeCl₂) solution (e.g., 20-40%)

-

Filter paper strips (e.g., 1-2 mm width)

-

Doppler flow probe

-

Sutures

Procedure:

-

Anesthesia and Preparation:

-

Anesthetize the rabbit and maintain a surgical plane of anesthesia throughout the procedure.

-

Surgically expose the carotid artery (for arterial thrombosis) or the jugular vein (for venous thrombosis).

-

Place a Doppler flow probe upstream of the intended injury site to monitor blood flow.

-

-

Drug Administration:

-

Administer this compound or vehicle control intravenously or orally at the desired dose and time point before thrombosis induction.

-

-

Thrombosis Induction:

-

Carefully isolate a segment of the target vessel from surrounding tissues.

-

Saturate a strip of filter paper with the FeCl₂ solution.

-

Apply the FeCl₂-saturated filter paper to the adventitial surface of the vessel for a standardized period (e.g., 5-10 minutes).[4][5]

-

After the application period, remove the filter paper and rinse the area with saline.

-

Monitor blood flow with the Doppler probe until occlusion occurs or for a predetermined duration.

-

-

Endpoint Measurement:

-

At the end of the experiment, euthanize the animal.

-

Excise the thrombosed vessel segment.

-

Carefully remove the thrombus and record its wet weight.

-

Protocol 2: Arteriovenous (AV) Shunt Model

This model creates an extracorporeal circuit to induce thrombosis on a thrombogenic surface.

Materials:

-

New Zealand White rabbits (2.5-3.0 kg)

-

Anesthetic agents

-

Surgical instruments

-

Silicone tubing

-

Cannulas

-

Thrombogenic surface (e.g., cotton threads, stents)

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rabbit as described previously.

-

Surgically expose the carotid artery and the contralateral jugular vein.

-

-

Drug Administration:

-

Administer this compound or vehicle control.

-

-

Shunt Placement:

-

Cannulate the carotid artery and the jugular vein.

-

Connect the cannulas to a length of silicone tubing containing a thrombogenic element (e.g., cotton threads).[6]

-

Allow blood to circulate through the shunt for a defined period (e.g., 60 minutes).

-

-

Endpoint Measurement:

-

After the circulation period, clamp the cannulas and remove the shunt.

-

Carefully retrieve the thrombus from the tubing and weigh it.

-

Protocol 3: Ear Bleeding Time Assay

This assay is used to assess the effect of the test compound on hemostasis.

Materials:

-

Rabbit restrainer

-

Lancet or scalpel blade

-

Filter paper

-

Timer

Procedure:

-

Preparation:

-

Gently restrain the rabbit.

-

Select a site on the marginal ear vein.

-

-

Drug Administration:

-

Administer this compound or vehicle at the appropriate time before the assay.